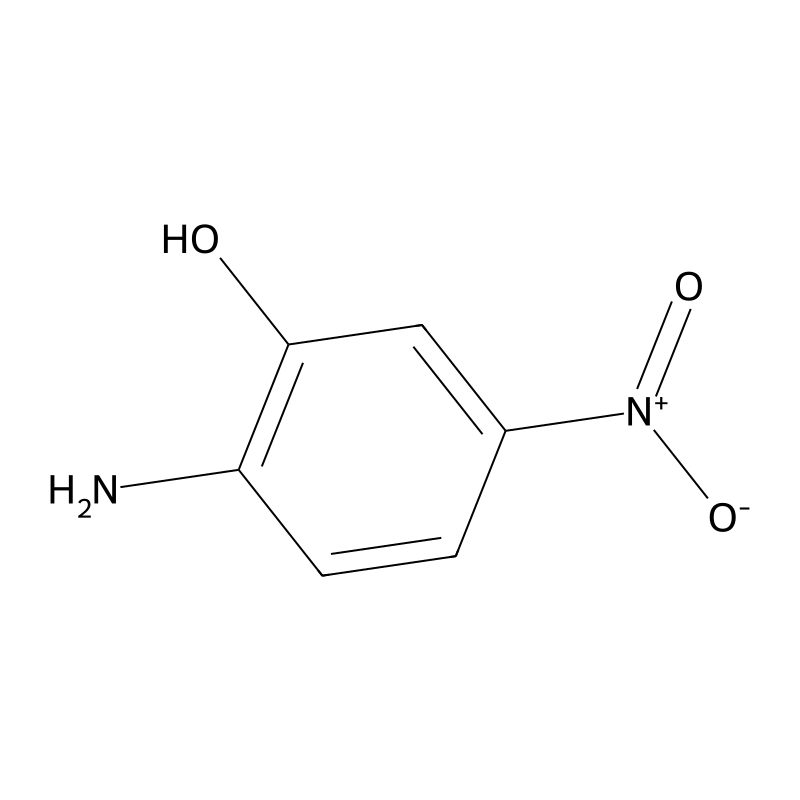2-Amino-5-nitrophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Slightly soluble in water
Soluble in ethanol, acetone, and benzene
Soluble in deuterated DSMO
In water, 1.04X10+4 mg/L at 25 °C (est)
Synonyms
Canonical SMILES
Organic Synthesis:
-A-5-NP serves as a building block in the synthesis of various organic molecules. For instance, it acts as a starting material for the preparation of:
- (Z)-2-(substituted aryl)-N-(3-oxo-4-(substituted carbamothioyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl) hydrazine carboxamides: These compounds hold potential as anticonvulsant agents. Source: European Journal of Medicinal Chemistry:
Hair Dye Chemistry:
-A-5-NP finds use in the hair dye industry due to its:
- Semi-permanent hair coloring properties: It can impart various shades, often referred to as "henna dyes," without the involvement of oxidative processes. Source: International Journal of Cosmetic Science
- Functioning as a toner in permanent hair dyes: It helps to fine-tune the final color by counteracting unwanted brassy tones. Source: Kirk-Othmer Encyclopedia of Chemical Technology
2-Amino-5-nitrophenol is an organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of approximately 154.12 g/mol. It appears as a brown to orange crystalline solid and is known for its mild reducing properties. The compound is produced through the nitration of 2-aminophenol, which involves an initial reaction with acetic anhydride to form 2-methylbenzoxazole, followed by nitration and hydrolysis .
The primary reactions involving 2-amino-5-nitrophenol include:
- Nitration: The introduction of a nitro group into the aromatic ring.
- Reduction: The nitro group can be reduced to an amine, making it useful as a synthetic intermediate.
- Substitution Reactions: This compound can participate in nucleophilic substitution reactions, particularly at the aromatic positions .
2-Amino-5-nitrophenol exhibits various biological activities:
- Mutagenicity: It has been shown to induce mutations in bacterial systems and mammalian cell lines .
- Cytotoxicity: Studies indicate that it can inhibit cell growth in certain cell lines at specific concentrations .
- Potential Carcinogenicity: While animal studies have shown some increase in tumor incidence, particularly pancreatic tumors in male rats, no significant effects were observed in low-dose groups of mice .
2-Amino-5-nitrophenol has several applications:
- Dye Manufacturing: It serves as an intermediate in the production of azo dyes, such as CI Solvent Red 8, used for coloring synthetic resins and hair products .
- Photographic Chemistry: It is utilized as a cyan coupler in photographic processes due to its ability to form stable dyes upon development .
- Cosmetics: Although its use in hair coloring products is restricted in some regions due to safety concerns, it has historically been employed for producing red and gold-blond shades .
Interaction studies reveal that 2-amino-5-nitrophenol can react with various biological systems:
- It has shown mutagenic effects in bacterial systems and induced chromosomal aberrations in cultured cells.
- In vivo studies indicate potential toxicity and irritation upon exposure, particularly affecting skin and mucous membranes .
Several compounds share structural similarities with 2-amino-5-nitrophenol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminophenol | C₆H₇N₃O | Precursor to 2-amino-5-nitrophenol |
| 4-Amino-3-nitrophenol | C₆H₅N₃O₂ | Different position of amino group |
| 3-Nitroaniline | C₆H₄N₂O₂ | Lacks hydroxyl group; primarily used as dye |
| 4-Hydroxyaniline | C₆H₇N₃O | Hydroxyl group at a different position |
Uniqueness of 2-Amino-5-Nitrophenol:
- The presence of both amino and nitro groups at specific positions allows it to act as a versatile intermediate in dye synthesis and other
Physical Description
Color/Form
Orange needles when recrystallized from wate
XLogP3
LogP
Melting Point
208.5 °C
205.8 °C
UNII
GHS Hazard Statements
H315 (95.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (93.77%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (97.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Methods of Manufacturing
2-Amino-5-nitrophenol is produced from 2-aminophenol by reaction with acetic anhydride to form 2-methylbenzoxazole, which is nitrated and hydrolysed to form 2-amino-5-nitrophenol.
2-Amino-5-nitrophenol is prepared from 3-nitro-4-hyroxybenzenesulfonamide using sodium hyposulfite and caustic or zinc and HCl as the reducing agents. It may also be obtained from 2-amino-1-phenol-4-sulfonic acid by treatment with carbon disulfide to give a substituted benzoxazole whose ring is opened to the desired sulfonamide. It may be prepared by the chlorosulfonation of 2-chloronitrobenzene followed by aminolysis and hydrolysis.
Production is by nitration of benzoxazolone and separation from the 2-amino-4-nitro-phenol isomer after treatment with hydrochloric acid.
General Manufacturing Information
2-Amino-5-nitrophenol is not produced in commercial quantities in the USA. It is available in research quantities, at purities ranging from 90-99% from Jos. H. Lowenstein & Sons, 1991; TCI America, 1991; Aldrich Chemical Co., 1992; Fluka Chemie AG, 1993.
Analytic Laboratory Methods
Analyte: 2-amino-5-nitrophenol; matrix: chemical purity, stability; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm








